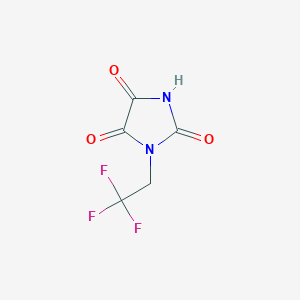

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C5H3F3N2O3 and a molecular weight of 196.08 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an imidazolidine-2,4,5-trione core. It is primarily used in research settings and has various applications in chemistry and biology.

Métodos De Preparación

The synthesis of 1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with 2,2,2-trifluoroethyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts to enhance reaction rates and selectivity.

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies for the specific compound "1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione" are not available in the provided search results, the related compound class of imidazolidine-2,4,5-triones has documented applications as inhibitors of soluble epoxide hydrolase (sEH) .

Imidazolidine-2,4,5-triones as sEH Inhibitors

Imidazolidine-2,4,5-triones have been synthesized and studied for their potential as soluble epoxide hydrolase (sEH) inhibitors . sEH is an enzyme targeted for inhibition to manage various conditions, and compounds containing imidazolidine-2,4,5-trione or pirimidine-2,4,6-trione moieties have been developed for this purpose .

Key Findings

- Inhibitory Activity: Imidazolidine-2,4,5-triones show inhibitory activity against sEH, with inhibition potency ranging from 8.4 μM to 0.4 nM . However, they are generally less potent than their urea counterparts .

- Water Solubility: A key advantage of imidazolidine-2,4,5-triones is their higher water solubility compared to corresponding ureas, which facilitates easier formulation . For instance, di-triones are reported to be 16- and 9-fold more soluble in water than their corresponding diureas .

- Melting Point: Imidazolidine-2,4,5-triones generally exhibit lower melting points than their urea counterparts, indicating fewer intermolecular interactions in the trione crystals .

- Molecular Docking: Molecular docking studies suggest that these compounds can form new bonds with the active site of sEH, which contributes to their potency .

Potential Applications

- Pro-drugs: Imidazolidine-2,4,5-triones can be used as pro-drugs for urea-based sEH inhibitors because of their enhanced water solubility and ability to degrade back to the original ureas under certain conditions .

- Pharmaceuticals: The enhanced water solubility of imidazolidine-2,4,5-triones makes them easier to formulate, which is advantageous in pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activities. The pathways involved may include enzyme inhibition, protein-protein interactions, and signal transduction processes .

Comparación Con Compuestos Similares

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4-dione: This compound lacks the 5-keto group, which may result in different reactivity and biological activity.

1-(2,2,2-Trifluoroethyl)imidazolidine-2,5-dione:

This compound derivatives: Various derivatives with modifications at different positions on the imidazolidine ring exhibit unique properties and applications.

The uniqueness of this compound lies in its specific trifluoroethyl substitution, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.

Actividad Biológica

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroethyl group attached to an imidazolidine ring containing a trione functional group. This unique structure contributes to its solubility and reactivity.

This compound primarily acts as an inhibitor of soluble epoxide hydrolase (sEH). The inhibition potency of this compound has been reported to range from 8.4 μM to 0.4 nM in various studies. Molecular docking studies suggest that the compound binds to the active site of sEH, forming new interactions that enhance its inhibitory effects compared to other compounds like ureas .

Inhibition Potency

The inhibition potency data for this compound compared to other similar compounds can be summarized as follows:

| Compound | Inhibition Potency (μM) | Relative Potency |

|---|---|---|

| This compound | 8.4 | 700-fold less active than urea |

| Urea-based inhibitors | 0.4 | Reference |

This table indicates that while the trifluoroethyl derivative is less potent than traditional urea-based inhibitors, it offers improved solubility and formulation advantages .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Inhibition of sEH : A study demonstrated that the synthesized imidazolidine-2,4,5-triones showed significant inhibition against sEH with varying potencies. The presence of a trifluoroethyl group was noted to enhance water solubility while maintaining reasonable inhibitory activity .

- Toxicity and Cytokine Release : Research involving peripheral blood mononuclear cells indicated that derivatives of imidazolidine-2,4,5-triones exhibited low toxicity while significantly reducing levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in cell cultures . This suggests potential anti-inflammatory properties.

- Antimicrobial Activity : Further evaluations have shown that related compounds possess antimicrobial properties against various bacterial strains. Although specific data for the trifluoroethyl derivative is limited, its structural analogs have demonstrated efficacy in inhibiting bacterial growth.

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O3/c6-5(7,8)1-10-3(12)2(11)9-4(10)13/h1H2,(H,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFWLUOLKLGYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)N1C(=O)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.